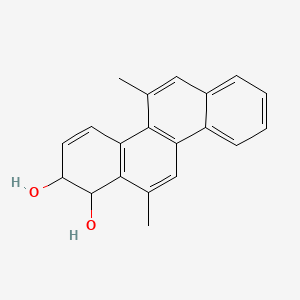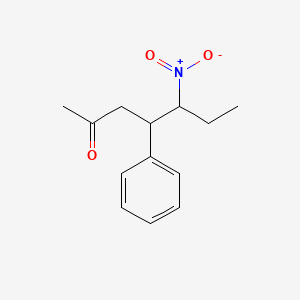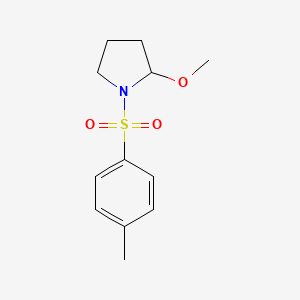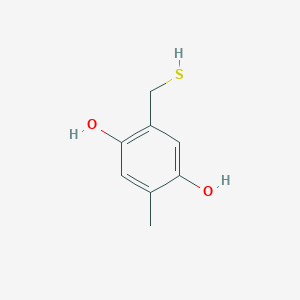
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a methyl group at the second position, a sulfanylmethyl group at the fifth position, and two hydroxyl groups at the first and fourth positions on the benzene ring. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with electrophiles.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The process may include steps such as nitration, reduction, and substitution reactions, followed by purification techniques like recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfanylmethyl group can interact with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-Methyl-1,4-benzenediol: Similar structure but lacks the sulfanylmethyl group.
5-(Sulfanylmethyl)-1,4-benzenediol: Similar structure but lacks the methyl group.
2,5-Dihydroxytoluene: Similar structure but lacks the sulfanylmethyl group.
Uniqueness
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol is unique due to the presence of both the methyl and sulfanylmethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these functional groups play a crucial role .
特性
CAS番号 |
81753-11-9 |
|---|---|
分子式 |
C8H10O2S |
分子量 |
170.23 g/mol |
IUPAC名 |
2-methyl-5-(sulfanylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H10O2S/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,9-11H,4H2,1H3 |
InChIキー |
NIHMBOKTYPKJFI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





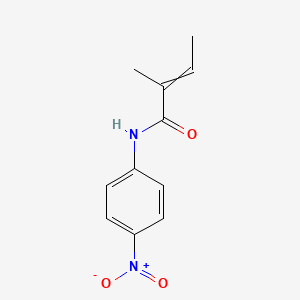
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
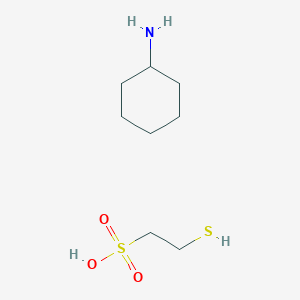

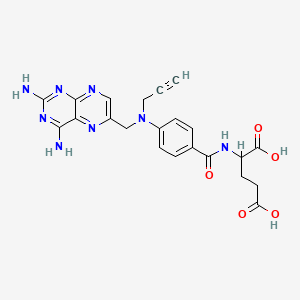

![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
